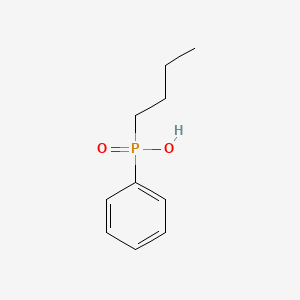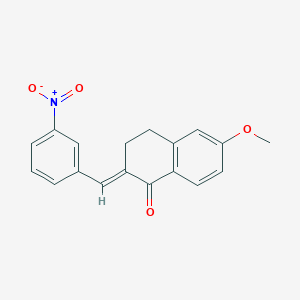![molecular formula C16H16ClN3O2S B4750209 2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4750209.png)
2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide
Descripción general
Descripción
2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide, commonly known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPT is a hydrazine derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of CMPT has been studied in various biological systems. CMPT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. CMPT has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, CMPT has been shown to inhibit the growth of harmful microorganisms by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects in biological systems. CMPT has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. CMPT has also been shown to inhibit the proliferation of cancer cells and induce cell death in various cancer cell lines. Additionally, CMPT has been shown to inhibit the growth of harmful microorganisms, such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMPT in lab experiments is its potential as a multi-functional compound with various applications in different fields. Additionally, CMPT has been shown to have low toxicity and good stability under various conditions. However, one of the limitations of using CMPT in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy in biological systems.
Direcciones Futuras
There are several future directions for the study of CMPT. One potential direction is the development of novel derivatives of CMPT with improved efficacy and selectivity for specific biological targets. Another direction is the investigation of the potential of CMPT as a drug delivery system for various therapeutic agents. Additionally, further studies are needed to explore the potential of CMPT as a corrosion inhibitor in industrial applications. Overall, the study of CMPT has significant potential for the development of novel therapeutic agents and materials with diverse applications in various fields.
Aplicaciones Científicas De Investigación
CMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMPT has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial activities. CMPT has also been studied for its potential as a pesticide and herbicide due to its ability to inhibit the growth of harmful microorganisms and plants. Additionally, CMPT has been explored for its potential as a corrosion inhibitor in the material science field.
Propiedades
IUPAC Name |
1-[[2-(3-chloro-4-methoxyphenyl)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-22-14-8-7-11(9-13(14)17)10-15(21)19-20-16(23)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHKSVQSVQZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4750128.png)

![2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4750136.png)

![butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4750155.png)
![1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4750162.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4750177.png)
![N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4750186.png)

![4-[4-(allyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4750201.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4750218.png)

![2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4750234.png)
